

# Technical Guide: 9-Bromoacridine – Structure, Synthesis, and Reactivity

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## Compound of Interest

Compound Name: 9-Bromoacridine

CAS No.: 4357-57-7

Cat. No.: B1601883

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Abstract This technical guide provides a comprehensive analysis of **9-Bromoacridine** (CAS: 4357-57-7), a critical heterocyclic intermediate in medicinal chemistry. It details the compound's chemical structure, synthesis via phosphorus oxybromide mediated halogenation, and its reactivity profile dominated by Nucleophilic Aromatic Substitution (

).[1] The guide is designed for researchers optimizing the synthesis of DNA-intercalating agents and antimalarial therapeutics.

## Chemical Identity & Physical Properties[2][3][4]

**9-Bromoacridine** is a halogenated derivative of acridine, a planar tricyclic nitrogen heterocycle. Its physical properties are governed by the extended

-conjugation of the acridine scaffold and the electron-withdrawing nature of the bromine substituent at the C-9 position.

## Table 1: Physicochemical Profile[5]

Property	Data
CAS Registry Number	4357-57-7
IUPAC Name	9-Bromoacridine
Molecular Formula	
Molecular Weight	258.11 g/mol
Melting Point	115–119 °C (Lit.) <sup>[2]</sup>
Appearance	Yellow to greenish-yellow crystalline powder
Solubility	Soluble in , DMSO, Ethanol; Insoluble in water
SMILES	<chem>Brc1c2ccccc2nc3ccccc13</chem>
InChI Key	NNTFCRCMYKVMPU-UHFFFAOYSA-N

## Structural Analysis

### Molecular Geometry and Electronic State

The acridine core is isoelectronic with anthracene but possesses a nitrogen atom at position 10 (IUPAC numbering treats the central ring carbon as C-9 and nitrogen as N-10, though historical numbering varies; this guide follows the standard IUPAC C-9 functionalization convention).

- **Planarity:** The molecule is essentially planar, facilitating strong

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stacking interactions in the solid state. This planarity is crucial for its biological activity, allowing derivatives to intercalate between DNA base pairs.

- **Electron Deficiency:** The pyridine-like nitrogen atom withdraws electron density from the ring system via induction ( ) and resonance ( ). This effect is most pronounced at the C-9 and C-1/C-3 positions.

- C-9 Reactivity: The Carbon-9 position is highly electron-deficient (electrophilic) relative to the benzene rings. The presence of the Bromine atom, a good leaving group, further activates this position toward nucleophilic attack.

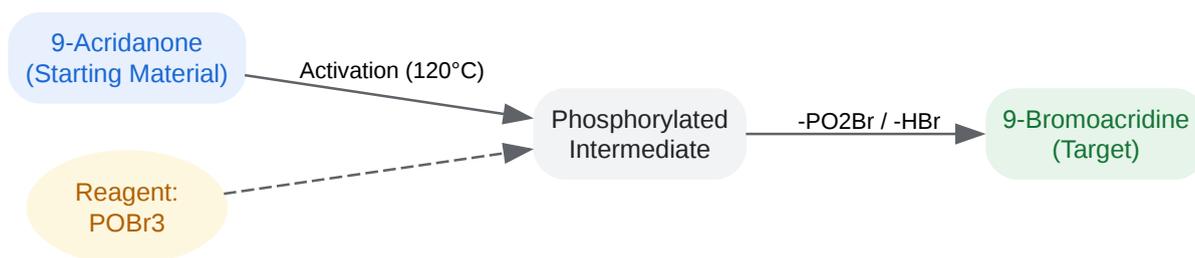
## Synthesis Methodology

The industrial and laboratory standard for synthesizing **9-Bromoacridine** involves the halogenation of 9-acridanone (acridone). Direct bromination of acridine is less selective; therefore, the carbonyl-to-halide conversion is preferred.

## Reaction Pathway

The synthesis utilizes Phosphorus Oxybromide (

) as the brominating agent. The reaction proceeds via the activation of the carbonyl oxygen, followed by nucleophilic attack by bromide.



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Figure 1: Synthetic route from 9-Acridanone to **9-Bromoacridine** via phosphoryl bromide activation.

## Detailed Protocol

Reagents: 9-Acridanone (1.0 eq), Phosphorus Oxybromide (

, 2.5 eq). Solvent: Neat (melt) or high-boiling inert solvent (e.g., Toluene, Chlorobenzene).

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (reaction is moisture sensitive).
- Addition: Charge the flask with 9-acridanone and solid

- Reaction: Heat the mixture to 120–130°C. If running neat, the solids will melt into a homogenous red/orange liquid. Reflux for 2–4 hours.
- Monitoring: Monitor consumption of acridanone by TLC (eluent: Ethyl Acetate/Hexane).
- Workup:
  - Cool the mixture to room temperature.
  - Caution: Carefully quench the excess phosphoryl halides by pouring the reaction mixture onto crushed ice/ammonia water ( ) with vigorous stirring. This neutralizes the acid generated.
  - Extract the yellow precipitate with Chloroform ( ).
- Purification: Wash the organic layer with brine, dry over , and concentrate. Recrystallize from ethanol or purify via silica gel chromatography to yield yellow needles.

## Reactivity: Nucleophilic Aromatic Substitution ( ) [1] [6]

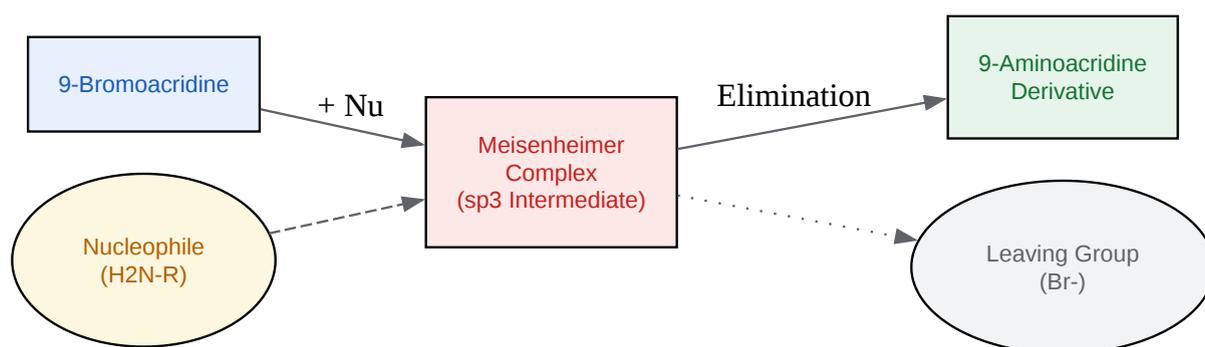
The defining chemical behavior of **9-Bromoacridine** is its susceptibility to

reactions. Unlike unactivated aryl halides that require palladium catalysis (Buchwald-Hartwig), the C-9 position of acridine is sufficiently activated to react with nucleophiles under thermal conditions.

## Mechanism

The reaction follows an Addition-Elimination mechanism:

- Addition: The nucleophile (e.g., primary amine, thiol) attacks the electron-deficient C-9 carbon.
- Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms. The negative charge is delocalized onto the acridine nitrogen.
- Elimination: The aromaticity is restored by the expulsion of the Bromide ion ( ).



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Figure 2: Mechanism of Nucleophilic Aromatic Substitution ( ) at the C-9 position.

## Key Applications in Drug Design

This reactivity is exploited to attach pharmacophores to the acridine DNA-intercalating scaffold.

- Amination: Reaction with aliphatic diamines yields precursors for drugs like Quinacrine (antimalarial) and Amsacrine (antineoplastic).
- Etherification: Reaction with alkoxides yields 9-alkoxyacridines.
- Hydrolysis: In the presence of strong acid and water, **9-bromoacridine** can revert to 9-acridanone.

## Safety and Handling (MSDS Highlights)

**9-Bromoacridine** is a halogenated aromatic compound and must be handled with strict safety protocols.[3]

- GHS Classification:
  - Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
  - Skin/Eye Irritation: Causes serious eye damage (H318) and skin irritation (H315).
  - STOT-SE: May cause respiratory irritation (H335).
- Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and chemical safety goggles.
- Storage: Store under inert atmosphere (Argon/Nitrogen) if possible, though it is relatively stable in air. Keep cool and dry.

## References

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## Sources

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- [3. CAS 4357-57-7: 9-Bromoacridine | CymitQuimica \[cymitquimica.com\]](#)
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